molecular formula C17H17NO5S2 B2709480 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 306324-29-8

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No.: B2709480
CAS No.: 306324-29-8
M. Wt: 379.45
InChI Key: HWEKDGAYBHWPNY-WQLSENKSSA-N
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Description

This compound belongs to the 2-thioxothiazolidin-4-one family, characterized by a benzylidene substituent at the 5-position and a branched carboxylic acid group at the 3-position. The methoxycarbonyl (4-(methoxycarbonyl)benzylidene) group at the para position of the aromatic ring confers moderate electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its synthesis typically involves condensation of 4-(methoxycarbonyl)benzaldehyde with a thioxothiazolidinone precursor in acetic acid/sodium acetate, followed by recrystallization .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-9(2)13(15(20)21)18-14(19)12(25-17(18)24)8-10-4-6-11(7-5-10)16(22)23-3/h4-9,13H,1-3H3,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEKDGAYBHWPNY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a methoxycarbonyl group and a benzylidene moiety, which are known to enhance biological activity. The synthesis typically involves the condensation of appropriate thiazolidinone precursors with aromatic aldehydes, followed by various functional group modifications to achieve the desired compound structure.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazolidinone derivatives similar to this compound. For instance:

  • Antibacterial Activity : Compounds within this class have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been reported to exhibit activity exceeding that of conventional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
  • Antifungal Activity : The antifungal properties are also notable, with some derivatives demonstrating excellent efficacy against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for these compounds were similarly low, indicating potent antifungal action .

Antitumor Activity

Research has indicated that thiazolidinones possess antitumor properties , potentially through mechanisms involving cell cycle disruption and apoptosis induction in cancer cells. Specific studies have highlighted:

  • Cytotoxicity : Various derivatives have displayed cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and leukemia cells. The degree of cytotoxicity is often dose-dependent and varies with structural modifications .
  • Mechanisms of Action : The proposed mechanisms include inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, molecular docking studies suggest that these compounds may interact with targets such as aldose reductase and other enzymes critical for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureImpact on Activity
Methoxycarbonyl GroupEnhances solubility and bioavailability
Benzylidene MoietyIncreases binding affinity to biological targets
Thiazolidinone CoreEssential for antimicrobial activity
Substituents on Aromatic RingModulate potency; electron-donating groups enhance activity

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against a panel of bacterial strains. The results indicated that the most effective compound had an MIC of 0.004 mg/mL against E. coli, suggesting high antibacterial potency .
  • Antitumor Evaluation : Another research focused on the anticancer properties of similar compounds, revealing significant antiproliferative effects in vitro against leukemia cell lines. The study concluded that modifications to the thiazolidinone structure could enhance cytotoxicity .

Scientific Research Applications

Preliminary studies indicate that (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid exhibits promising anti-inflammatory and antimicrobial properties. The interactions facilitated by its structural features allow it to engage with various biological macromolecules, making it a subject of interest in drug development.

Potential Therapeutic Uses

The compound has been explored for several therapeutic applications, including:

  • Antimicrobial Activity : Studies suggest that derivatives of thiazolidinones, including this compound, may demonstrate efficacy against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases .
  • Antiviral Activity : Research has indicated that certain thiazolidinone derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Case Studies and Research Findings

Several studies have documented the biological effects and applications of thiazolidinone derivatives similar to this compound:

  • Study on Anti-MRSA Activity : A focused library of rhodanine compounds was synthesized and tested against MRSA strains, revealing compounds with significant efficacy . The structure activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing antimicrobial activity.
  • Inhibition of HCV NS5B Polymerase : Research demonstrated that certain thiazolidinones could inhibit HCV replication by targeting NS5B polymerase, with IC50 values indicating potent activity . This suggests that similar compounds could be developed for treating hepatitis C.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Les-3331
  • Structure: 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid .
  • Key Differences: Substituent: A chloro-nitropropenyl group replaces the methoxycarbonylbenzylidene. Biological Activity: Demonstrated anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells (IC~50~ values < 10 µM), attributed to the nitro group’s role in redox cycling and radical generation .
  • Synthesis : Uses 2-chloro-3-(4-nitrophenyl)propenal, yielding 64% after reflux in acetic acid.
4-Methoxybenzylidene Analog ()
  • Structure: (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid .
  • Key Differences: Substituent: 4-Methoxy (electron-donating) vs. methoxycarbonyl (electron-withdrawing). Activity: Limited data, but methoxy groups are often associated with improved membrane permeability.
2-Chlorobenzylidene Analog ()
  • Structure: (Z)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid .
  • Key Differences: Substituent Position: Ortho-chloro vs. para-methoxycarbonyl. Electronic Effects: Chloro is moderately electron-withdrawing but less than nitro or methoxycarbonyl.

Key Observations :

  • Electron-withdrawing groups (nitro, methoxycarbonyl) correlate with enhanced cytotoxicity, likely due to increased electrophilicity and oxidative stress induction.
  • Heteroaromatic substituents (e.g., indolyl in ) improve antimicrobial activity, suggesting target-specific interactions with bacterial enzymes .

Critical Factors :

  • Base Catalysts: Piperidine () vs. sodium acetate (); the former may accelerate Knoevenagel condensation.
  • Solvent Systems : Polar aprotic solvents (DMF, acetic acid) favor solubility of aromatic aldehydes.

Crystallographic and Spectroscopic Insights

  • Les-3331: X-ray analysis (CCDC-2129659) reveals a planar thiazolidinone core with a dihedral angle of 12.3° between the nitropropenyl and thiazolidinone planes, facilitating π-π stacking .
  • Target Compound : Predicted to adopt a similar planar conformation, with the methoxycarbonyl group oriented para to minimize steric clash.

Q & A

Q. What are the key considerations for synthesizing (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid?

The synthesis typically involves a Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives and 4-(methoxycarbonyl)benzaldehyde. Key parameters include:

  • Solvent system : Acetic acid or DMF-acetic acid mixtures are optimal for promoting Schiff base formation .
  • Catalyst : Anhydrous sodium acetate (3 mmol) accelerates the reaction under reflux .
  • Reaction time : 1–2 hours of reflux yields the Z-configuration product, confirmed by NMR coupling constants (J ≈ 12–14 Hz for the exocyclic double bond) .
  • Purification : Recrystallization from acetic acid or DMF-ethanol improves purity .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Spectroscopy :
  • IR : Characteristic peaks for C=O (1700–1720 cm⁻¹), C=S (1220–1250 cm⁻¹), and carboxylic acid O-H (2500–3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet for the exocyclic =CH proton (δ 7.8–8.1 ppm) and splitting patterns for the 3-methylbutanoic acid chain (δ 1.0–2.5 ppm) .
  • ¹³C NMR : Signals for the thiazolidinone carbonyl (δ 165–175 ppm) and methoxycarbonyl group (δ 52–55 ppm for OCH₃) .
  • MS : Molecular ion peaks consistent with the molecular formula (C₁₇H₁₅NO₅S₂) .
    • X-ray crystallography : Resolves Z-configuration and planar geometry of the benzylidene-thiazolidinone system .

Q. What in vitro assays are suitable for initial anticancer activity screening?

  • NCI-60 panel : Broad screening across 60 cancer cell lines to identify growth inhibition (GI₅₀) and selectivity .
  • MTT assay : Measures mitochondrial activity in cancer cells (e.g., MCF-7, HepG2) after 48–72 hours of treatment, with IC₅₀ values typically <50 µM for active derivatives .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Advanced Research Questions

Q. How do structural modifications impact the compound’s anticancer efficacy and selectivity?

  • Benzylidene substituents :
  • Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzylidene ring enhance cytotoxicity but reduce solubility .
  • Methoxycarbonyl at the para position improves cellular uptake due to lipophilicity .
    • Thiazolidinone core :
  • Replacement of thioxo with oxo reduces activity, emphasizing the C=S group’s role in target binding .
  • Methylbutanoic acid chain length affects solubility; shorter chains (e.g., propanoic acid) reduce bioavailability .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or Cremophor EL for in vitro studies to maintain compound stability .
  • Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability, with hydrolysis in vivo restoring activity .
  • Nanoparticle encapsulation : PLGA-based nanoparticles enhance aqueous dispersion and tumor targeting .

Q. How can researchers resolve contradictions in activity data across studies?

  • Assay standardization :
  • Control for cell passage number, serum concentration, and incubation time to minimize variability .
  • Validate results using orthogonal assays (e.g., ATP-based viability assays alongside MTT) .
    • Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes, as rapid metabolism may explain discrepancies between in vitro and in vivo activity .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Target enzymes like HDAC6 or COX-2, where the thiazolidinone core interacts with catalytic zinc ions or hydrophobic pockets .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptors to predict activity and optimize lead compounds .

Methodological Notes

  • Synthetic reproducibility : Scale-up reactions (>5 mmol) may require extended reflux times (3–4 hours) and gradient recrystallization (DMF → ethanol) to maintain yield .
  • Handling precautions : The thioxo group can generate H₂S under basic conditions; use fume hoods and avoid alkaline buffers .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and avoid misassignments .

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